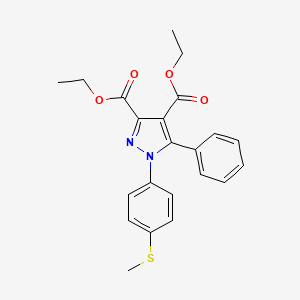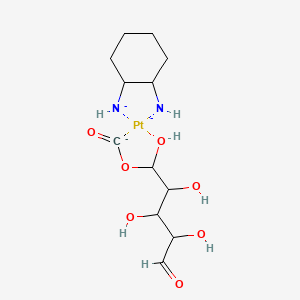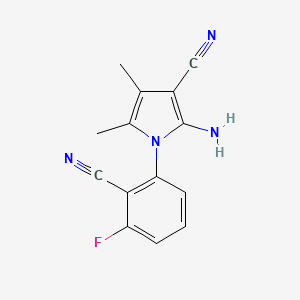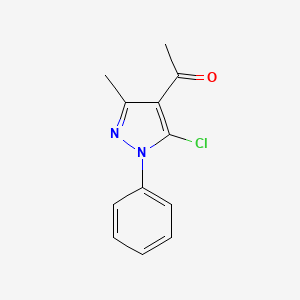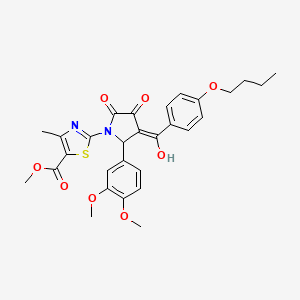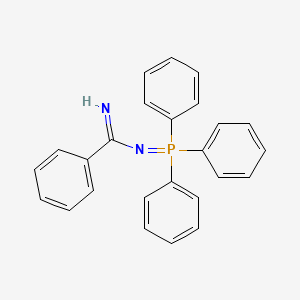
Benzenecarboximidamide, N-(triphenylphosphoranylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Triphenylphosphoranylidene)benzimidamide is an organic compound with the molecular formula C25H21N2P It is a derivative of benzimidazole and triphenylphosphine, characterized by the presence of a phosphoranylidene group attached to the benzimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Triphenylphosphoranylidene)benzimidamide typically involves the reaction of triphenylphosphine with benzimidamide under specific conditions. One common method is the Staudinger reaction, where triphenylphosphine reacts with an azide to form an iminophosphorane intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for N-(Triphenylphosphoranylidene)benzimidamide are not extensively documented, the synthesis generally follows similar principles as laboratory-scale reactions, with optimizations for larger-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Triphenylphosphoranylidene)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The phosphoranylidene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(Triphenylphosphoranylidene)benzimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoranylidene derivatives.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism by which N-(Triphenylphosphoranylidene)benzimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoranylidene group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo redox reactions makes it a versatile compound in modulating oxidative stress and related cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(Triphenylphosphoranylidene)aniline
- N-(Triphenylphosphoranylidene)benzenesulfonamide
- N-(Triphenylphosphoranylidene)benzamide
Uniqueness
Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .
Propiedades
Número CAS |
95804-09-4 |
|---|---|
Fórmula molecular |
C25H21N2P |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
N-(triphenyl-λ5-phosphanylidene)benzenecarboximidamide |
InChI |
InChI=1S/C25H21N2P/c26-25(21-13-5-1-6-14-21)27-28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,26H |
Clave InChI |
FUDVBSADQYIMMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=N)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


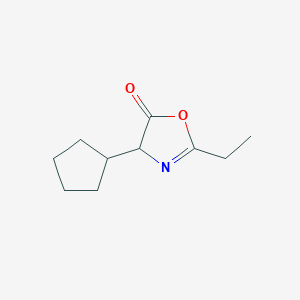

![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)
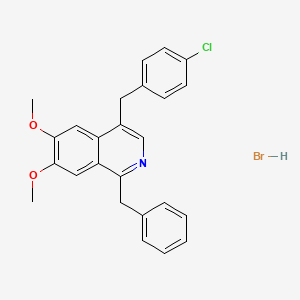
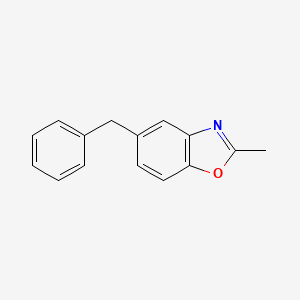
![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)

